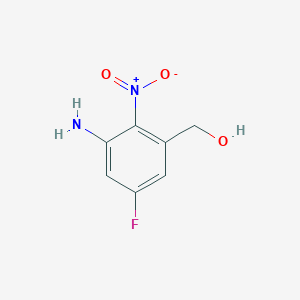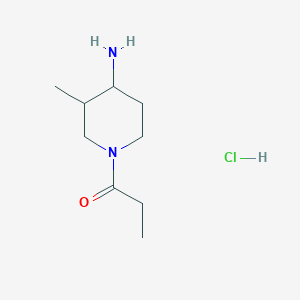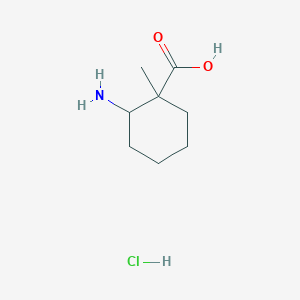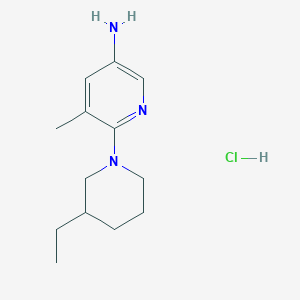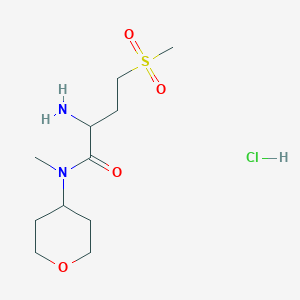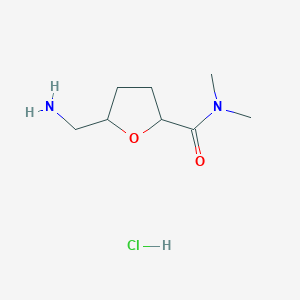
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
Gabapentin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) that was first approved for use in the United States in 1993 . It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures . Today it is also widely used to treat neuropathic pain .
Synthesis Analysis
A method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been described . The method consists of dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride . An epoxide is then added to the solution to remove the chloride ions thereby precipitating gabapentin out of the solution as a white solid . The white solid is then recovered by filtration and dried .Molecular Structure Analysis
Gabapentin has a molecular formula of C9H17NO2 and a molecular weight of 171.24 . It is structurally and functionally related to another GABA derivative, pregabalin .Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of reactions, including alkylation and acylation . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, including aminomethyl groups, can be influenced by various factors such as the presence of other constituents like ions, atoms, or molecules in a solution .Applications De Recherche Scientifique
Stereoisomeric Synthesis
The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, which is closely related to 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride, has been achieved starting from a single chirally derivatized unsaturated γ-lactam. This work involved photochemical [2+2] cycloaddition to create the four-membered ring with a cis configuration, followed by various stereochemical manipulations to obtain all possible stereoisomers (André et al., 2013).
Amino Acid Synthesis
An efficient synthesis approach for 2-methylcyclobutane amino acids has been developed using a formal [2+2] cycloaddition on methyl 2-acetamidoacrylate, leading to 1-amino-2-methylcyclobutane-1-carboxylic acids. This method showcases a stereocontrolled interconversion of functional groups, crucial for producing such cyclobutane amino acids (Avenoza et al., 2005).
Enantiomeric Purity
The synthesis of enantiomerically pure (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids has been accomplished, showcasing over 97% enantiomeric excess (ee) and utilizing a chiral precursor in a [2+2] photocycloaddition reaction with ethylene to construct the cyclobutane ring (Gauzy et al., 2004).
cis-Cyclobutane γ-Amino Acids
The cis stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been synthesized using a strategy that includes photochemical [2+2] cycloaddition as a key step. This method provides an efficient route to these enantiomerically pure compounds, highlighting the versatility of cyclobutane amino acids in synthesis (André et al., 2011).
β-Peptides Incorporation
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been synthesized and incorporated into highly rigid β-peptides. This work includes the stereoselective synthesis of these amino acids and their subsequent use in constructing beta-dimers, showcasing the cyclobutane ring's role in promoting structural rigidity (Izquierdo et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(5,4-8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXFXKKNGMUCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)
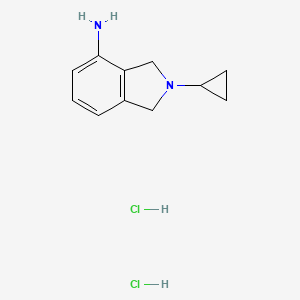

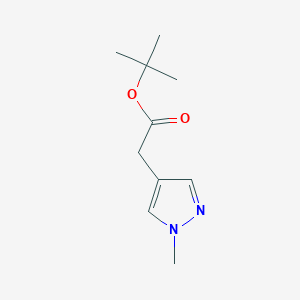
![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)

